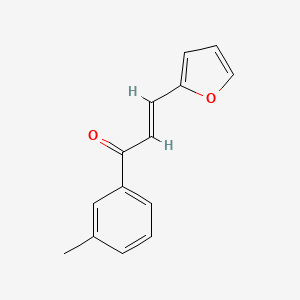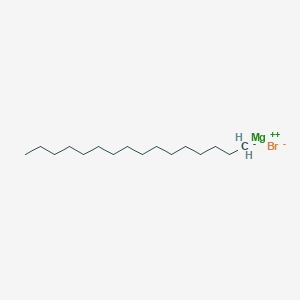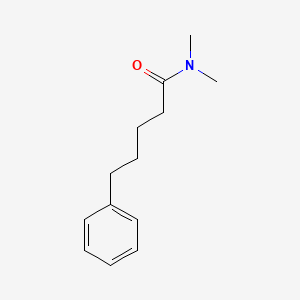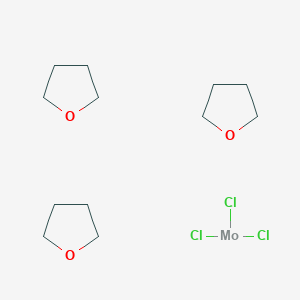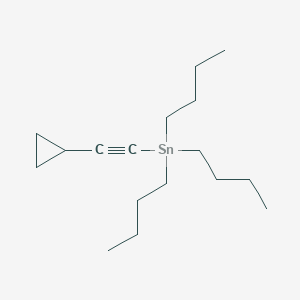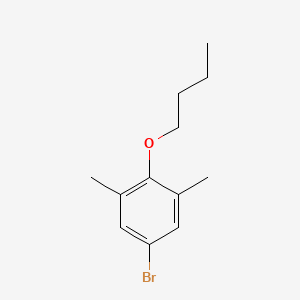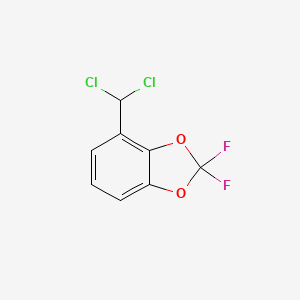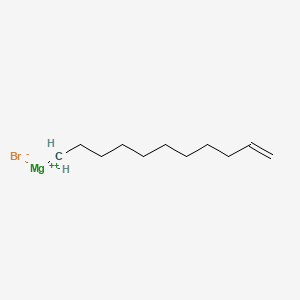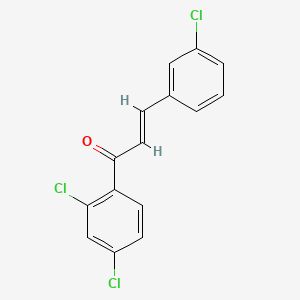
(2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, commonly known as 2E-3, is a compound with a wide range of applications in scientific research. It is an organochlorine compound that is synthesized through the reaction of 3-chlorophenol and 2,4-dichlorophenol. This compound has been used in various studies due to its unique properties, including its ability to act as a catalyst, its reactivity with a variety of compounds, and its potential to be used as a pharmaceutical agent. In
科学研究应用
2E-3 has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of polymers with specific properties, such as improved solubility and increased mechanical strength. Additionally, 2E-3 has been used in the synthesis of dyes with improved lightfastness and stability. Furthermore, 2E-3 has been used as a pharmaceutical agent in the treatment of various diseases, including cancer and diabetes.
作用机制
The mechanism of action of 2E-3 is not well understood. However, it is believed that 2E-3 acts as a catalyst in the synthesis of various compounds. It is believed that 2E-3 acts as an electron-transfer agent, transferring electrons from one compound to another. This allows for the formation of covalent bonds between molecules, which is necessary for the synthesis of various compounds. Additionally, 2E-3 is believed to act as an acid-base catalyst, which allows for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-3 have not been extensively studied. However, it is believed that 2E-3 may have some effects on the human body. It is believed that 2E-3 may act as an antioxidant, which can help protect cells from damage caused by free radicals. Additionally, 2E-3 may have anti-inflammatory properties, which can help reduce inflammation in the body. Finally, 2E-3 may also have some effects on the immune system, although this has not been extensively studied.
实验室实验的优点和局限性
The use of 2E-3 in laboratory experiments has a number of advantages. First, 2E-3 is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. Finally, 2E-3 is relatively safe to use, as it is not toxic or flammable.
However, there are some limitations to using 2E-3 in laboratory experiments. First, 2E-3 is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 2E-3 is not very reactive and may not be suitable for some reactions. Finally, 2E-3 is not very selective and may react with a variety of compounds, which can make it difficult to use in certain reactions.
未来方向
The potential applications of 2E-3 are vast and there are many potential future directions for this compound. One potential future direction is to further study the biochemical and physiological effects of 2E-3. Additionally, further research could be done on the mechanism of action of 2E-3 and its potential applications in the synthesis of various compounds. Finally, further research could be done to determine the best conditions for using 2E-3 in laboratory experiments, as well as to determine the most effective ways to use 2E-3 in various reactions.
合成方法
The synthesis of 2E-3 involves a two-step reaction between 3-chlorophenol and 2,4-dichlorophenol. In the first step, 3-chlorophenol is reacted with sodium hydroxide to form 3-chloro-4-hydroxybenzaldehyde. This reaction is typically done in an aqueous medium at a temperature of 70–80°C. In the second step, 3-chloro-4-hydroxybenzaldehyde is reacted with 2,4-dichlorophenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically done at a temperature of 80–90°C. The final product is 2E-3, which is a white crystalline solid.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-9H/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCBOPNZFPCHRQ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

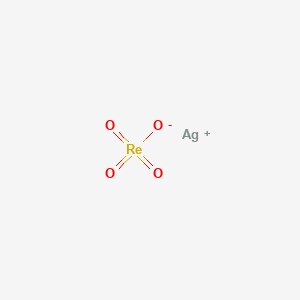
![7,7-Dibromodispiro[2.0.2⁴.1³]heptane](/img/structure/B6317104.png)
